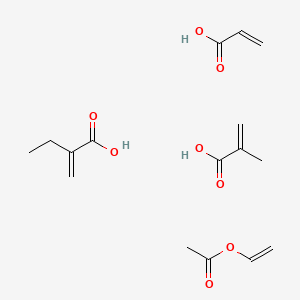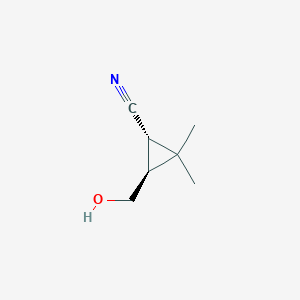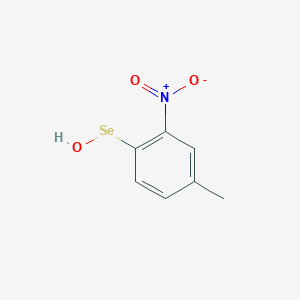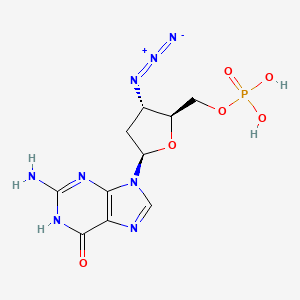![molecular formula C28H24N6Na2O9S2 B14478943 Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt CAS No. 68958-99-6](/img/structure/B14478943.png)
Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt is a complex organic compound belonging to the class of aromatic sulfonic acids. This compound is characterized by its azo linkage, which is a functional group consisting of two nitrogen atoms connected by a double bond (N=N). The presence of sulfonic acid groups and azo linkages makes this compound highly reactive and useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups (such as methoxy and methyl groups) to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using concentrated sulfuric acid or oleum to introduce sulfonic acid groups.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The azo linkage can be reduced to amines using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Produces sulfonic acids and other oxidized derivatives.
Reduction: Produces aromatic amines.
Substitution: Produces various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt involves its interaction with molecular targets through its functional groups:
Azo Linkage: The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules.
Sulfonic Acid Groups: These groups enhance the solubility and reactivity of the compound, allowing it to participate in various biochemical pathways.
Molecular Targets: The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt can be compared with other similar compounds:
Sulfanilic Acid: Another aromatic sulfonic acid with applications in dye synthesis and as a reagent in analytical chemistry.
p-Toluenesulfonic Acid: Widely used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Methylbenzenesulfonic Acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its diverse applications and chemical behavior.
Propriétés
Numéro CAS |
68958-99-6 |
|---|---|
Formule moléculaire |
C28H24N6Na2O9S2 |
Poids moléculaire |
698.6 g/mol |
Nom IUPAC |
disodium;3-[[3-methoxy-4-[[2-methoxy-5-methyl-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H26N6O9S2.2Na/c1-17-12-25(27(43-3)16-24(17)34-33-19-7-5-9-22(14-19)45(39,40)41)30-28(35)29-23-11-10-20(15-26(23)42-2)32-31-18-6-4-8-21(13-18)44(36,37)38;;/h4-16H,1-3H3,(H2,29,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clé InChI |
XLILCWUYTWMKAB-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)

![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)


![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

